![molecular formula C19H17ClF3N5O B10978236 3-(4-Chlorophenyl)-3-(1H-pyrrol-1-YL)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL]-1-propanone](/img/structure/B10978236.png)
3-(4-Chlorophenyl)-3-(1H-pyrrol-1-YL)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL]-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-3-(1H-pyrrol-1-YL)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL]-1-propanone, often referred to as “CTPP” , is a synthetic organic compound. Its chemical structure consists of a pyrrole ring, a triazolopyrazine ring, and a chlorophenyl group. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
a. Synthetic Routes: CTPP can be synthesized through several routes, including:
Method 1: The condensation of 4-chlorobenzaldehyde with 1H-pyrrole-1-carboxaldehyde, followed by cyclization with hydrazine hydrate and trifluoroacetic acid.
Method 2: The reaction of 4-chloroacetophenone with 1H-pyrrole in the presence of a base, followed by cyclization with hydrazine and trifluoroacetic acid.
b. Industrial Production: Industrial-scale production typically involves method 1 due to its efficiency and yield. The reaction conditions are optimized to achieve high purity and yield.
Chemical Reactions Analysis
CTPP undergoes various reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group yields the alcohol derivative.
Substitution: The chlorophenyl group can be substituted with other functional groups (e.g., amino, alkyl, or halogen). Common reagents include strong acids, bases, and reducing agents.
Major products:
- Oxidation: 3-(4-Chlorophenyl)-3-(1H-pyrrol-1-YL)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL]-1-propanoic acid.
- Reduction: 3-(4-Chlorophenyl)-3-(1H-pyrrol-1-YL)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL]-1-propanol.
Scientific Research Applications
CTPP finds applications in:
Medicine: Investigated as a potential antitumor agent due to its unique structure.
Chemistry: Used as a building block for designing novel heterocyclic compounds.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
CTPP’s mechanism of action involves:
Molecular Targets: Interaction with specific receptors or enzymes.
Pathways: Modulation of cellular signaling pathways (e.g., MAPK, PI3K/Akt).
Comparison with Similar Compounds
CTPP stands out due to its trifluoromethyl-substituted triazolopyrazine ring. Similar compounds include 1,2,4-triazolo[4,3-a]pyrazines without the trifluoromethyl group.
Properties
Molecular Formula |
C19H17ClF3N5O |
|---|---|
Molecular Weight |
423.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-pyrrol-1-yl-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]propan-1-one |
InChI |
InChI=1S/C19H17ClF3N5O/c20-14-5-3-13(4-6-14)15(26-7-1-2-8-26)11-17(29)27-9-10-28-16(12-27)24-25-18(28)19(21,22)23/h1-8,15H,9-12H2 |
InChI Key |
WPNWUNQQRIZKAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(C3=CC=C(C=C3)Cl)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[4-(Diethylamino)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10978157.png)
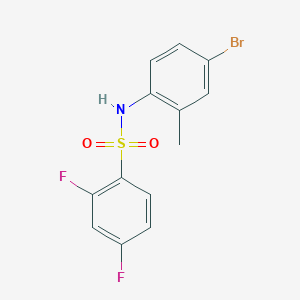

![2-({5-[3-(dimethylamino)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B10978164.png)
![5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-N~2~,N~2~-diethyl-3-methylthiophene-2,4-dicarboxamide](/img/structure/B10978166.png)

![4-{[4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10978178.png)
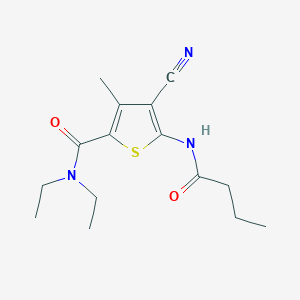
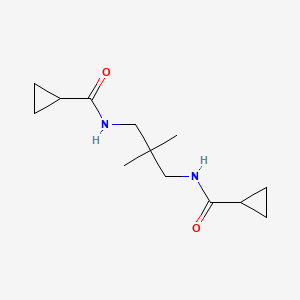
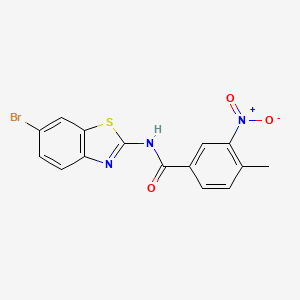
![Cyclohexyl[4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10978195.png)
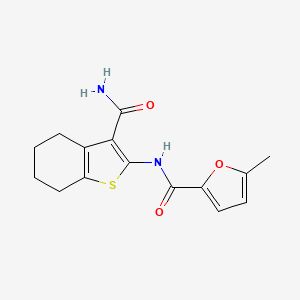
![3-[(5,6-Dimethyl-1,3-benzothiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10978232.png)
![2-({5-[(benzylsulfanyl)methyl]-4-(4-sulfamoylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10978242.png)
